molecular formula C18H20BrNO2 B11943655 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide CAS No. 853331-16-5

3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide

Cat. No.: B11943655
CAS No.: 853331-16-5
M. Wt: 362.3 g/mol
InChI Key: GHNILMDNZJFCHR-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide is an organic compound that features a bromophenyl group, a furan ring, and a cyclopentylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of a furan ring through cyclization reactions. The final step involves the attachment of the cyclopentylpropanamide group via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furanones

    Reduction: Phenyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the furan ring can participate in electron transfer reactions. The cyclopentylpropanamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

CAS No.

853331-16-5

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-cyclopentylpropanamide

InChI

InChI=1S/C18H20BrNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21)

InChI Key

GHNILMDNZJFCHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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